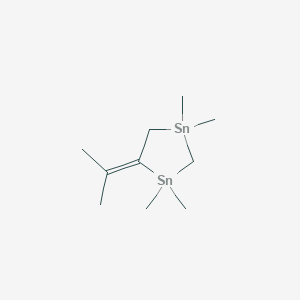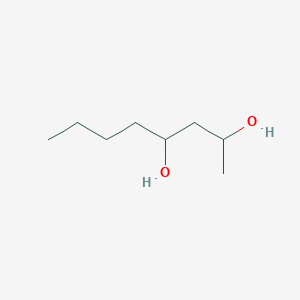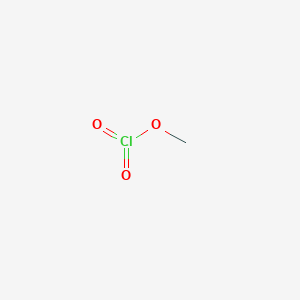
1,2-Ethenedithiol, 1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethenedithiol, 1,2-diphenyl- is an organosulfur compound with the molecular formula C14H12S2 This compound is characterized by the presence of two phenyl groups attached to a 1,2-ethenedithiol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Ethenedithiol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,2-Ethenedithiol, 1,2-diphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethenedithiol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethenedithiol, 1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanedithiol: A simpler analog with two thiol groups attached to an ethane backbone.
1,2-Diphenylethane: Lacks the sulfur atoms but has a similar phenyl-substituted structure.
Uniqueness
1,2-Ethenedithiol, 1,2-diphenyl- is unique due to the presence of both phenyl groups and sulfur atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research areas.
Propiedades
| 92189-32-7 | |
Fórmula molecular |
C14H12S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1,2-diphenylethene-1,2-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15-16H |
Clave InChI |
HNQWTAFLMHBOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
